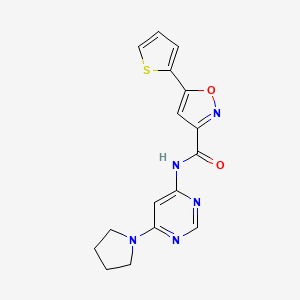![molecular formula C20H17ClN4O B2658402 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-06-0](/img/structure/B2658402.png)
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They have a core structure that includes a pyrazole ring fused with a pyrimidine ring. The specific substituents on this molecule - a 2-chlorophenyl group, a 4-methoxyphenyl group, and a methyl group - may confer unique properties or biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a 2-chlorophenyl group, a 4-methoxyphenyl group, and a methyl group attached at specific positions. The exact 3D conformation would depend on the spatial arrangement of these substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The methoxy group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methoxyphenyl groups could impact the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : A study focused on the synthesis of a structurally similar compound, demonstrating the process of chlorination and aminisation. This provides insights into the methods used for creating such compounds (Lu Jiu-fu et al., 2015).
Biological and Pharmacological Applications
- Anticancer Activity : The same study also highlighted the compound's moderate anticancer activity, showcasing its potential in cancer research (Lu Jiu-fu et al., 2015).
- Antimicrobial Activity : Various derivatives have been shown to possess antimicrobial activities, suggesting their use in developing new antimicrobial agents (H. Bektaş et al., 2007).
Molecular Modeling and Drug Design
- Receptor Antagonists : Derivatives of this compound have been designed as human A3 adenosine receptor antagonists. The variations in the chemical structure were shown to impact their effectiveness and selectivity (L. Squarcialupi et al., 2013).
Chemical Properties and Functionalities
- Crystal Structure Analysis : The crystal structure of similar compounds provides valuable information on their physical and chemical properties, which is essential for their application in various fields, including drug development (Ju Liu et al., 2016).
Potential in Fluorescent Probes
- Functional Fluorophores : These compounds have been used as intermediates for creating functional fluorophores, indicating their potential in the development of fluorescent probes for biological or environmental applications (Juan C Castillo et al., 2018).
Miscellaneous Applications
- Xanthine Oxidase Inhibition : Some derivatives showed significant inhibition of xanthine oxidase, indicating their potential in the treatment of diseases like gout or hyperuricemia (R. Springer et al., 1976).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-11-19(24-14-7-9-15(26-2)10-8-14)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBCUCGMQWDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)
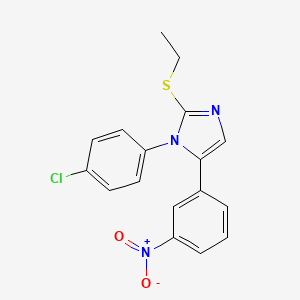

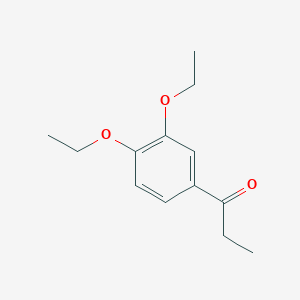
![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)

![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)
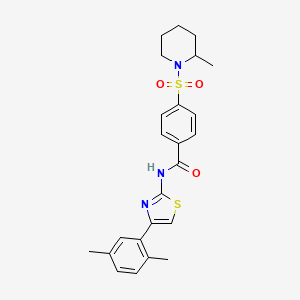
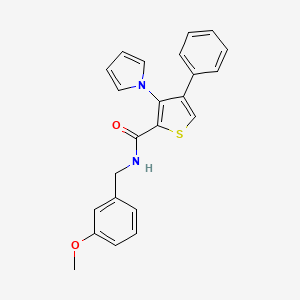
![2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide](/img/structure/B2658340.png)
